molecular formula C12H16N2O2 B2889006 (2R,3R)-2-phenyloxane-3-carbohydrazide CAS No. 1989638-10-9

(2R,3R)-2-phenyloxane-3-carbohydrazide

Cat. No.: B2889006
CAS No.: 1989638-10-9
M. Wt: 220.272
InChI Key: HOXAIVDFJLSIQV-MNOVXSKESA-N
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Description

(2R,3R)-2-phenyloxane-3-carbohydrazide is a chiral compound with significant potential in various scientific fields. It is characterized by its unique oxane ring structure and the presence of a carbohydrazide group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-phenyloxane-3-carbohydrazide typically involves the reaction of a suitable oxane precursor with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction by providing a suitable medium for the reactants to interact.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-phenyloxane-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.

    Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

(2R,3R)-2-phenyloxane-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-phenyloxane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The oxane ring structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-butanediol: Shares a similar oxane ring structure but lacks the carbohydrazide group.

    (2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties, similar in its chiral nature but different in its functional groups.

Uniqueness

(2R,3R)-2-phenyloxane-3-carbohydrazide is unique due to its combination of an oxane ring and a carbohydrazide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R,3R)-2-phenyloxane-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-14-12(15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,13H2,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXAIVDFJLSIQV-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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